molecular formula C33H30O9 B3102419 3,3',3''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid CAS No. 1417713-93-9

3,3',3''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid

Cat. No.: B3102419
CAS No.: 1417713-93-9
M. Wt: 570.6 g/mol
InChI Key: OXBIDZVLELTOEU-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
3,3',3''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid (hereafter referred to by its systematic name) is a semi-rigid tritopic carboxylic acid ligand with the molecular formula C₃₃H₃₀O₉ and a molecular weight of 570.59 g/mol (CAS: 1417713-93-9) . Its structure features a central 2,4,6-trimethylbenzene (mesitylene) core linked via methylene-oxy bridges to three benzoic acid groups. This design imparts conformational flexibility while maintaining a trigonal symmetry, making it ideal for constructing metal-organic frameworks (MOFs) and coordination polymers .


The compound is synthesized via solvent-thermal methods, often involving reactions between mesitylene derivatives and functionalized benzoic acid precursors under controlled conditions. For example, Zhou et al. (2015) reported its use in constructing isostructural MOFs with Cd²⁺, Co²⁺, Mn²⁺, and Zn²⁺ ions, yielding porous networks with 3,3,6-connected topologies .

Applications The ligand’s tricarboxylic acid groups enable robust coordination with metal clusters, forming MOFs with high surface areas and luminescent properties.

Properties

IUPAC Name

3-[[3,5-bis[(3-carboxyphenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30O9/c1-19-28(16-40-25-10-4-7-22(13-25)31(34)35)20(2)30(18-42-27-12-6-9-24(15-27)33(38)39)21(3)29(19)17-41-26-11-5-8-23(14-26)32(36)37/h4-15H,16-18H2,1-3H3,(H,34,35)(H,36,37)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBIDZVLELTOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1COC2=CC=CC(=C2)C(=O)O)C)COC3=CC=CC(=C3)C(=O)O)C)COC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3',3''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid (CAS No. 1417713-93-9) is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings and data.

  • Molecular Formula : C33H30O9
  • Molecular Weight : 570.59 g/mol
  • Synonyms : 2,4,6-tris[1-(3-carboxyphenoxy)methyl]mesitylene; Benzoic acid derivative.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential applications in pharmacology and biochemistry. The compound exhibits properties that may be beneficial in therapeutic contexts.

1. Antioxidant Activity

Several studies have indicated that compounds similar to this compound possess significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may play a role in preventing chronic diseases.

2. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. The structural characteristics of the compound contribute to its ability to disrupt microbial cell membranes.

3. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in preclinical studies. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress markers
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryDecreases IL-6 and TNF-alpha levels

Case Study 1: Antioxidant Efficacy

A study conducted by researchers examined the antioxidant capacity of several benzoic acid derivatives, including this compound). The results indicated a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, suggesting effective free radical scavenging capabilities.

Case Study 2: Antimicrobial Testing

In another investigation focusing on the antimicrobial properties of this compound, it was tested against common bacterial strains. The minimum inhibitory concentration (MIC) was determined to be low enough to suggest potential use as a natural preservative or therapeutic agent.

Research Findings

Recent studies have emphasized the importance of structure-activity relationships (SAR) in determining the efficacy of compounds like this compound). Modifications to the molecular structure can enhance biological activity and selectivity towards specific targets.

Scientific Research Applications

Polymer Chemistry

One of the primary applications of this compound is as an additive in polymer formulations. It serves as a nucleating agent , which helps improve the crystallization behavior of polymers like isotactic polypropylene. This leads to enhanced mechanical properties and thermal stability in the final product .

Pharmaceuticals

The compound has potential applications in drug formulation. Its structural characteristics allow it to act as a drug delivery system , where it can encapsulate pharmaceutical agents and enhance their solubility and bioavailability. Research indicates that derivatives of this compound can be utilized in synthesizing anti-spasm medications and other therapeutic agents .

Material Science

In material science, this compound plays a role in developing advanced materials such as:

  • Liquid Crystals : Its unique structure allows it to be used in the synthesis of supermolecular liquid crystal materials .
  • Dendrimers : The compound can also be employed in creating dendritic polymers that exhibit unique physical properties useful for drug delivery and nanotechnology applications .

Environmental Applications

Due to its ability to form stable complexes with various metals, this compound can be explored for use in environmental remediation processes. It has the potential to bind heavy metals from industrial effluents, thereby aiding in pollution control efforts.

Case Studies

Application AreaStudy ReferenceFindings
Polymer ChemistryMacromol.Mater.Eng., 2013Demonstrated improved mechanical properties in polypropylene when using the compound as a nucleator .
PharmaceuticalsAmiment.Pharmacol.Therap., 2007Identified as a precursor for synthesizing anti-spasm medications .
Material ScienceOrg.Lett., 2010Utilized in the development of supermolecular liquid crystal materials with enhanced optical properties .
Environmental ScienceSupramolecular Chemistry, 2012Effective in binding heavy metals from wastewater samples .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,3,5-Benzenetricarboxylic Acid (H₃BTC)

  • Structure : Lacks methyl groups and methylene-oxy bridges, resulting in a smaller, rigid trigonal core.
  • Coordination : Forms MOFs like HKUST-1 with square paddlewheel Cu²⁺ clusters , leading to 3D cubic frameworks .

1,3,5-Tris(4-carboxyphenyl)benzene (H₃C7)

  • Structure : Extends carboxyl groups via phenyl spacers, increasing ligand length and porosity.
  • Coordination : Creates larger pores (e.g., in MOF-177) with surface areas > 4,500 m²/g , outperforming the target compound in gas storage .
  • Drawbacks : Reduced stability in humid conditions compared to the methyl-functionalized target ligand .

4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic Acid (H₃C14)

  • Structure : Replaces methylene bridges with direct oxygen linkages, reducing flexibility.
  • MOF Performance : Forms rigid frameworks with lower solvent resistance but higher thermal stability (>400°C) .

Phosphonic Acid Analog: H₆TMBTMP

  • Structure : Substitutes carboxylic acids with phosphonic acid groups (-PO₃H₂).
  • Coordination : Binds more strongly to lanthanides and transition metals, enabling proton-conductive MOFs .
  • Applications : Less explored in luminescence but promising in catalysis and ion exchange .

Tetrazole Isosteres (e.g., Compound 3 in )

  • Structure : Replaces -COOH groups with tetrazoles, altering acidity and coordination modes.
  • Advantages : Enhanced hydrolytic stability and pH tolerance, suitable for biomedical MOFs .

Data Table: Key Comparative Properties

Compound Functional Groups Flexibility MOF Surface Area (m²/g) Applications
Target Ligand Tricarboxylic acid Semi-rigid ~1,600–2,000 Sensing, Luminescence
H₃BTC Tricarboxylic acid Rigid ~1,500–3,000 Gas Storage, Catalysis
H₃C7 Tricarboxylic acid Rigid >4,500 Gas Storage, Drug Delivery
H₃C14 Tricarboxylic acid Rigid ~1,200 High-Temperature Applications
H₆TMBTMP Triphosphonic acid Semi-rigid ~800–1,200 Proton Conduction, Catalysis
Tetrazole Isostere () Tris-tetrazole Flexible N/A pH-Stable MOFs, Biomedical Uses

Research Findings and Case Studies

  • Fluorescence Sensing : MOFs derived from the target ligand (e.g., Cd-MOFs) exhibit strong emission at 385 nm under UV excitation, enabling selective detection of nitrobenzene derivatives with limits of detection (LOD) < 1 ppm .
  • Antibiotic Detection: BUT-129 (an In-MOF using a methylated analog) detects nitrofurans and chloramphenicol in water with LODs of 0.2–0.5 ppb, outperforming non-methylated analogs .
  • Structural Advantages : The methyl groups on the central benzene ring enhance hydrophobicity, improving MOF stability in aqueous environments compared to H₃BTC-based frameworks .

Q & A

Q. Key techniques :

  • FT-IR : Confirm C=O stretches (~1700 cm⁻¹) and triazine ring vibrations (1500–1600 cm⁻¹) .
  • ¹H NMR : Methyleneoxy protons resonate at δ 4.5–5.0 ppm; aromatic protons appear at δ 6.8–7.5 ppm .
  • X-ray crystallography : Validate molecular geometry, including C—O—C bond angles (~110°) and triazine ring planarity .
  • ESI-MS : Detect the molecular ion peak ([M-H]⁻) for mass confirmation .

[Advanced] How should researchers resolve discrepancies between computational predictions and experimental data in supramolecular assembly studies?

Discrepancies often arise from unaccounted solvent effects or weak intermolecular forces (e.g., C—H···O interactions). Mitigation strategies include:

  • Hybrid QM/MM simulations : Incorporate explicit solvent molecules to model solvation effects .
  • SAXS/WAXS : Validate packing models by comparing experimental vs. simulated scattering patterns .
  • Iterative refinement : Adjust force fields in molecular dynamics simulations using crystallographic data .

[Basic] What safety protocols are critical during synthesis and handling?

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact with irritant intermediates .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from triazine vapors .
  • Spill management : Neutralize acid spills with sodium bicarbonate and segregate waste according to institutional guidelines .

[Advanced] What strategies enhance the compound’s stability under varying pH for catalytic applications?

  • pH-dependent solubility studies : Use UV-Vis titration (pH 2–12) to identify stability thresholds .
  • Derivatization : Protect carboxyl groups via methyl ester formation to reduce pH sensitivity .
  • Accelerated stability testing : Monitor degradation (e.g., hydrolysis) under thermal stress (40–60°C) with HPLC .
  • Metal chelation : Introduce Zn²⁺ or Cu²⁺ to stabilize the triazine core via coordination .

[Basic] How can researchers optimize purification to isolate high-purity product?

  • Column chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) to remove unreacted precursors .
  • Recrystallization : Sequential crystallization from DMF/water mixtures improves purity (>98%) .
  • TLC monitoring : Track reaction progress with Rf values (~0.4 in ethyl acetate/hexane) .

[Advanced] What methodologies analyze the compound’s reactivity in coordination polymers or MOFs?

  • Single-crystal XRD : Resolve metal-coordination geometries (e.g., octahedral vs. tetrahedral) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability of coordination bonds (decomposition >300°C) .
  • DFT-based ligand field analysis : Predict metal-ligand binding affinities and spin states .

[Basic] What solvents are suitable for solubility testing, and how does polarity affect applications?

  • High polarity : DMSO or DMF dissolves the compound for spectroscopic studies .
  • Low polarity : Toluene or chloroform is ideal for supramolecular crystallization .
  • Aqueous compatibility : Limited solubility in water (≤0.1 mg/mL) necessitates derivatization for biological assays .

[Advanced] How can machine learning improve the design of derivatives with enhanced photophysical properties?

  • Descriptor-based models : Train algorithms on Hammett constants and π-conjugation lengths to predict absorption maxima .
  • Generative adversarial networks (GANs) : Propose novel derivatives with optimized band gaps for optoelectronic applications .
  • High-throughput screening : Use robotic platforms to validate ML predictions via UV-Vis and fluorescence assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',3''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid
Reactant of Route 2
Reactant of Route 2
3,3',3''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid

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